molecular formula C24H25ClN2O4S B3678014 N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B3678014
M. Wt: 473.0 g/mol
InChI Key: XJLOTRUWIVGXLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or making a new bond. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction. Unfortunately, without specific literature or database references, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The three phenyl rings would likely contribute to the compound’s rigidity and could influence its interactions with other molecules. The electron-withdrawing chloro groups and electron-donating methyl and methoxy groups would also impact the compound’s electronic structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield an acid and an amine. The sulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide and sulfonyl groups could enhance its solubility in polar solvents. The compound’s melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block for synthesizing other complex molecules .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-16-5-10-20(11-6-16)32(29,30)27(22-13-17(2)7-12-23(22)31-4)15-24(28)26-19-9-8-18(3)21(25)14-19/h5-14H,15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLOTRUWIVGXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)Cl)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
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N~1~-(3-chloro-4-methylphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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